Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate
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Overview
Description
The compound “Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate” is a novel ureido/thioureido derivative . It’s part of a series of compounds that have been designed and synthesized for their potential anticancer activity . These compounds possess a hydrazone moiety bearing nitro and chloro substituents .
Synthesis Analysis
The synthesis of these compounds involves the design of ureido/thioureido derivatives possessing a hydrazone moiety bearing nitro and chloro substituents . The compounds were synthesized and then characterized by physical and spectral data (FT-IR, 1 H-NMR, 13 C-NMR, Mass) .Molecular Structure Analysis
The molecular structure of these compounds is complex, with the presence of both soft and hard donors within the same molecular framework . This facilitates their application as ion sensors and transition metal extractors .Chemical Reactions Analysis
The reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds . This is an attractive strategy for synthetic chemists to access heterocyclic cores .Scientific Research Applications
Antimicrobial Agents
Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate derivatives have been synthesized and tested for their antimicrobial activity. Certain derivatives demonstrated activity against pathogenic micro-organisms, highlighting their potential as antimicrobial agents (El-kerdawy et al., 1990).
Dyeing Polyester Fibers
Novel heterocyclic disperse dyes containing the thiophene moiety, synthesized from this compound, have been applied for dyeing polyester fibers. These dyes offer a range of shades with very good levelness and fastness properties, although with poor photostability. This research opens new pathways for the textile industry in fabric dyeing (Iyun et al., 2015).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of this compound derivatives have been analyzed, revealing insights into their structural stability and molecular interactions. This analysis is crucial for understanding the compound's pharmacological importance and designing more effective derivatives (Achutha et al., 2017).
Agricultural Chemicals
Some derivatives of this compound exhibit inhibitory activities against various agricultural pests, demonstrating their potential as agricultural chemicals. These compounds can provide new solutions for crop protection and pest management (Wang et al., 2010).
Photochemical Studies
The photochemical properties of this compound derivatives have been studied, showing their potential as singlet oxygen sensitizers. This research contributes to the development of new materials with specific photophysical properties, useful in various scientific applications, including materials science and photodynamic therapy (Amati et al., 2010).
Mechanism of Action
Target of Action
Compounds possessing urea/thiourea moiety have a wide range of biological properties including anticancer activity .
Mode of Action
It has been found that similar compounds with ureido/thioureido derivatives have shown potent anticancer effects . The mechanism of action of a similar compound was revealed in hepatocellular carcinoma cells as an inducer of apoptosis in a caspase-independent pathway .
Biochemical Pathways
It is known that similar compounds can induce apoptosis, a process that involves a variety of biochemical pathways .
Result of Action
Similar compounds have demonstrated potent anticancer effects, with ic50 values between 22 and 48 µM at 72 h .
Future Directions
The current work presented these compounds as potential lead compounds in developing future hepatocellular carcinoma chemotherapy drugs . The exploration of a new generation of anticancer agents with apoptosis inducing mechanism of action and more safety seems to be of challenge . Therefore, future research may focus on further understanding the properties of these compounds and their potential applications in cancer treatment .
Properties
IUPAC Name |
ethyl 3-[(4-chlorophenyl)carbamothioylamino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S2/c1-2-25-19(24)18-16(12-17(27-18)13-6-4-3-5-7-13)23-20(26)22-15-10-8-14(21)9-11-15/h3-12H,2H2,1H3,(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYOBIURHVHBLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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